
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a butanone backbone, with a naphthalene ring attached to the first carbon of the butanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one typically involves the reaction of naphthalene with a suitable butanone derivative in the presence of a dimethylamine source. One common method involves the Friedel-Crafts acylation of naphthalene with 4-dimethylaminobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)-1-(phenyl)butan-2-one: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(Dimethylamino)-1-(pyridin-2-YL)butan-2-one: Contains a pyridine ring instead of a naphthalene ring.
4-(Dimethylamino)-1-(benzyl)butan-2-one: Features a benzyl group in place of the naphthalene ring.
Uniqueness
4-(Dimethylamino)-1-(naphthalen-1-YL)butan-2-one is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. The naphthalene ring can enhance the compound’s stability, lipophilicity, and ability to participate in π-π interactions, making it a valuable compound for various applications.
特性
CAS番号 |
752919-57-6 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
4-(dimethylamino)-1-naphthalen-1-ylbutan-2-one |
InChI |
InChI=1S/C16H19NO/c1-17(2)11-10-15(18)12-14-8-5-7-13-6-3-4-9-16(13)14/h3-9H,10-12H2,1-2H3 |
InChIキー |
UHTMVVGAERGFQW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


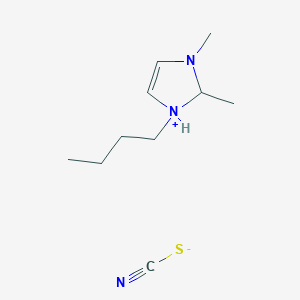
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)

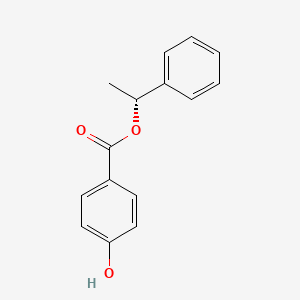
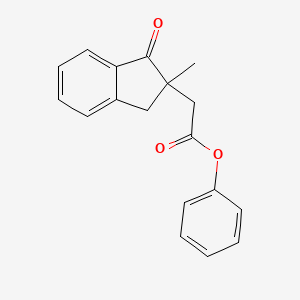
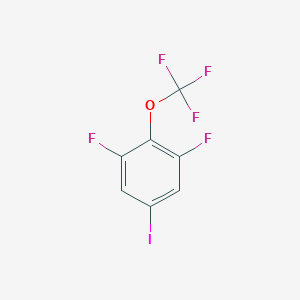
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
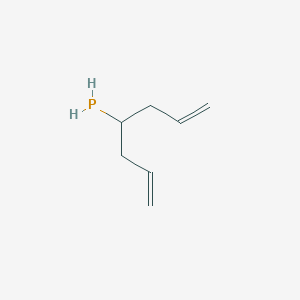
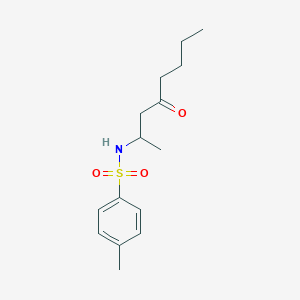
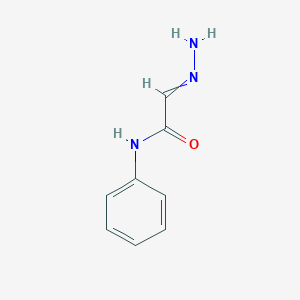
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
